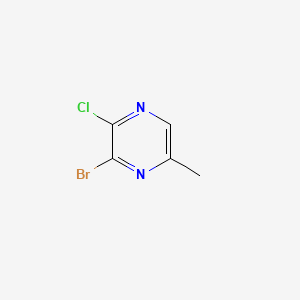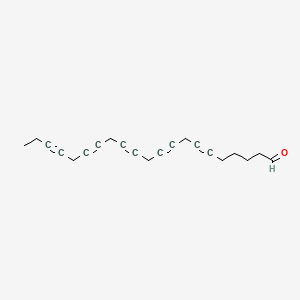
6,9,12,15,18-Heneicosapentaynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,9,12,15,18-Heneicosapentaynal is a chemical compound with the molecular formula C21H22O. It is characterized by a long carbon chain with multiple triple bonds and an aldehyde group at one end. This compound is primarily used in organic synthesis and has applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6,9,12,15,18-Heneicosapentaynal can be synthesized through a series of reactions involving the formation of multiple triple bonds along a carbon chain. One common method involves the use of alkyne coupling reactions, where smaller alkyne units are joined together under specific conditions to form the desired compound. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, to facilitate the coupling process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvents like chloroform, dichloromethane, and methanol are commonly used to dissolve the reactants and facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 6,9,12,15,18-Heneicosapentaynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenation reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Henicosa-6,9,12,15,18-pentanoic acid.
Reduction: Henicosa-6,9,12,15,18-pentene or Henicosane.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
6,9,12,15,18-Heneicosapentaynal has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6,9,12,15,18-Heneicosapentaynal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The triple bonds in the carbon chain can also participate in various chemical reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparaison Avec Des Composés Similaires
6,9,12,15,18-Heneicosapentaynal can be compared with other similar compounds, such as:
Henicosa-1,6,9,12,15,18-hexaene: Contains an additional triple bond compared to this compound.
Henicosa-1,6,9,12,15-pentaene: Lacks the aldehyde group present in this compound.
Uniqueness: this compound is unique due to its specific arrangement of triple bonds and the presence of an aldehyde group, which imparts distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
1797121-70-0 |
|---|---|
Formule moléculaire |
C21H22O |
Poids moléculaire |
290.406 |
Nom IUPAC |
henicosa-6,9,12,15,18-pentaynal |
InChI |
InChI=1S/C21H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22/h21H,2,5,8,11,14,17-20H2,1H3 |
Clé InChI |
IWVFIYCUAFADOP-UHFFFAOYSA-N |
SMILES |
CCC#CCC#CCC#CCC#CCC#CCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



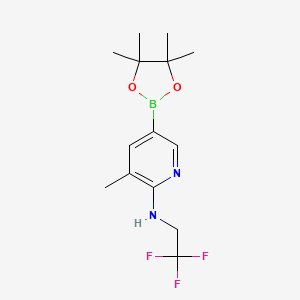
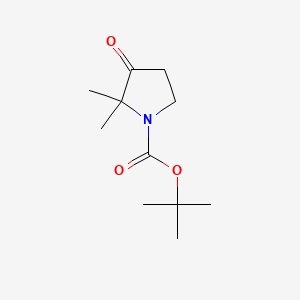
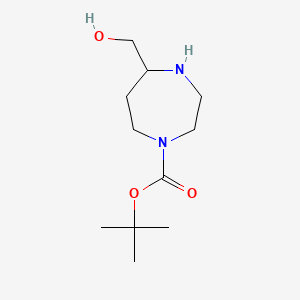
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B582564.png)
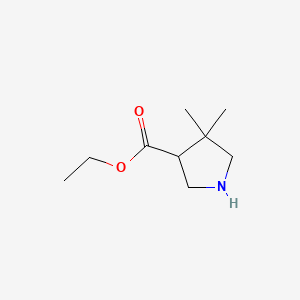

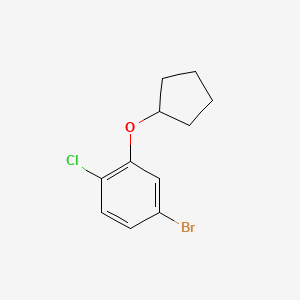
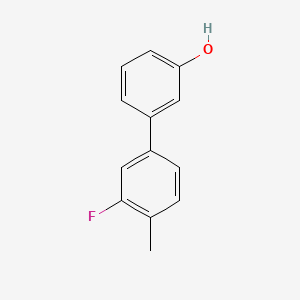
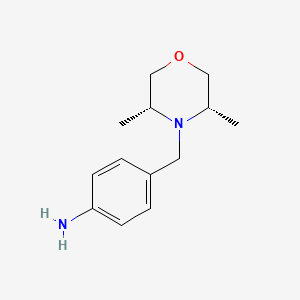
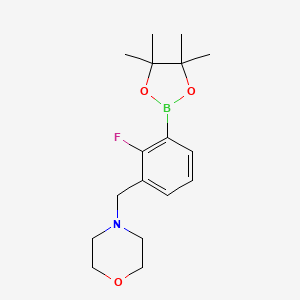
![7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B582575.png)

